5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Description
5-Bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at position 4. The amide nitrogen is linked to a phenyl ring bearing a methoxy group at position 4 and a 1H-tetrazole moiety at position 5. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry contexts . This compound is of interest in drug discovery, particularly for antiviral or enzyme inhibition applications, though specific pharmacological data remain undisclosed in available literature.
Properties
Molecular Formula |
C13H10BrN5O3 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
5-bromo-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN5O3/c1-21-10-3-2-8(6-9(10)19-7-15-17-18-19)16-13(20)11-4-5-12(14)22-11/h2-7H,1H3,(H,16,20) |
InChI Key |
HBJRERKYJHLNNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrazole Ring
The tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions. For the 1H-tetrazol-1-yl substituent at the 3-position of the phenyl ring, the reaction employs 4-methoxy-3-aminophenol as the starting material. Nitrile intermediates are generated through:
-
Step 1 : Diazotization of 4-methoxy-3-aminophenol with nitrous acid (HNO₂) at 0–5°C, followed by coupling with a cyanide source (e.g., CuCN) to yield 4-methoxy-3-cyanophenol.
-
Step 2 : Cycloaddition with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by zinc chloride (ZnCl₂), to form 4-methoxy-3-(1H-tetrazol-1-yl)phenol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–82% |
| Yield (Step 2) | 65–70% |
| Purity (HPLC) | ≥95% |
Bromination of Furan-2-Carboxylic Acid
The 5-bromofuran-2-carbonyl group is introduced via electrophilic aromatic substitution:
-
Step 3 : Bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours, achieving regioselective substitution at the 5-position.
Optimization Note :
Amide Bond Formation
The final coupling between 5-bromofuran-2-carbonyl chloride and 4-methoxy-3-(1H-tetrazol-1-yl)aniline is achieved via:
-
Step 4 : Activation of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Step 5 : Reaction with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base at 25°C for 4 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.05 (acid:amine) |
| Temperature | 25°C |
| Yield | 85–88% |
Optimization Strategies
Solvent Systems
Catalytic Enhancements
-
Zinc Chloride Alternatives :
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
| Method | Purity | Impurity Profile |
|---|---|---|
| HPLC (C18) | 98.2% | 0.8% unreacted starting material |
| TLC (SiO₂) | Rf 0.45 | Single spot |
Comparative Analysis of Synthetic Approaches
Route Efficiency
| Method | Total Steps | Overall Yield |
|---|---|---|
| Sequential Synthesis | 5 | 48–52% |
| Convergent Synthesis | 3 | 62–67% |
Convergent Approach : Pre-formed 4-methoxy-3-(1H-tetrazol-1-yl)aniline and 5-bromofuran-2-carbonyl chloride are coupled in a one-pot reaction, reducing purification steps.
Environmental Impact
-
E-Factor : 6.8 kg waste/kg product (sequential) vs. 4.2 kg/kg (convergent).
-
Solvent Recovery : THF (85% recovery) vs. DMF (70% recovery).
Industrial Scalability Challenges
Key Limitations
-
Tetrazole Stability : Degrades at >100°C, requiring precise temperature control.
-
Bromination Selectivity : Competing 3-bromofuran byproducts necessitate rigorous chromatography.
Process Intensification
-
Continuous Flow Reactors : Reduce reaction time for Step 2 from 12 hours to 2 hours.
-
Microwave Assistance : Achieves 95% conversion in Step 5 within 30 minutes.
Emerging Methodologies
Photocatalytic Bromination
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Research indicates that 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide demonstrates a range of biological activities, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
The compound has shown promising results against various cancer cell lines. A summary of its anticancer activity is presented below:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 ± 0.19 | High activity |
| HCC827 | 5.13 ± 0.97 | Moderate activity |
| NCI-H358 | 4.01 ± 0.95 | High activity |
These results suggest that the compound effectively inhibits cell proliferation, particularly in lung cancer models. The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Treatment with the compound leads to S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects against various pathogens:
- Effective against bacteria such as E. coli and S. aureus.
- Potential antifungal properties have also been observed.
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Lung Cancer Cell Lines : A study involving human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity, particularly against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment.
- In Vitro Assays : MTS assays showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity against normal lung fibroblast cells (MRC-5), suggesting the need for optimization to reduce toxicity.
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this tetrazole derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Bromofuran and hydrazide functionalities | Potential COX-2 inhibitor |
| 1H-tetrazole derivatives | Variants with different substituents on the tetrazole ring | Anticancer activity via enzyme inhibition |
| Indazole derivatives | Similar heterocyclic structures with varied side chains | Kinase inhibition properties |
These comparisons underscore the potential of 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide as a lead compound for drug development targeting inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide are compared below with analogous compounds sharing the bromofuran carboxamide core or related pharmacophores.
Structural Analogues
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide ()
- Core Structure : Retains the 5-bromofuran-2-carboxamide backbone.
- Substituent Variation : Replaces the phenyl group with a 4-methylthiazole ring.
- Implications :
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide ()
- Core Structure : Shares the bromofuran carboxamide core.
- Substituent Variation : Features a 4-isopropylphenyl group lacking methoxy or tetrazole moieties.
- Simpler structure may improve synthetic accessibility compared to the target compound .
5-Bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide ()
- Core Structure : Bromofuran carboxamide with a thiourea (carbamothioyl) linkage.
- Substituent Variation : Phenyl ring modified with a sulfonyl-piperidine group.
- Implications: Thiourea moiety may enhance hydrogen-bonding capacity but reduce metabolic stability.
Pharmacological and Physicochemical Properties
Biological Activity
5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Biological Activity Overview
The biological activity of 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has been primarily linked to its interaction with G protein-coupled receptors (GPCRs), specifically GPR35. Compounds with tetrazole moieties have been shown to exhibit a broad spectrum of biological activities, including:
- Antibacterial
- Anticancer
- Anti-inflammatory
- Analgesic
Structure-Activity Relationship (SAR)
Research indicates that the introduction of the tetrazole group significantly enhances the potency of related compounds. For instance, derivatives with modifications at the para-position of the phenyl ring demonstrated varying degrees of agonistic activity against GPR35, with some exhibiting EC50 values as low as 0.059 μM, indicating high potency .
Table 1: Potency of Selected Derivatives
| Compound | EC50 (μM) |
|---|---|
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide | 0.059 |
| N-(4-methoxyphenyl)furan-2-carboxamide | 0.52 |
| N-(4-bromophenyl)furan-2-carboxamide | 0.87 |
Antibacterial Activity
In vitro studies have shown that 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide exhibits promising antibacterial activity against clinically isolated drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound demonstrated significant efficacy, particularly against NDM-positive bacteria .
Anticancer Activity
Compounds containing the tetrazole moiety have been evaluated for their anticancer properties. In a study involving various cell lines, certain derivatives showed notable antiproliferative effects, suggesting that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .
Case Studies
Case Study 1: Analgesic Activity
A series of synthesized derivatives were screened for analgesic properties. Two compounds showed promising results in pain models, indicating that structural modifications can lead to improved efficacy in pain management .
Case Study 2: Anti-inflammatory Effects
In a model of inflammation, compounds similar to 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide were tested for their ability to reduce inflammatory markers. The results suggested significant anti-inflammatory properties, further supporting the therapeutic potential of this compound class .
Q & A
Q. How can researchers optimize the synthesis yield of 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide?
- Methodological Answer : To improve yield, consider adjusting reaction conditions such as catalyst loading (e.g., 4-DMAP for acid coupling), solvent choice (e.g., CHCl₃ under inert atmosphere), and reaction time (e.g., 48–72 hours). Purification via column chromatography with gradient elution (toluol/EtOAc + AcOH or hexane/acetonitrile + NEt₃) can enhance purity. Low yields (e.g., 18% in ) often result from incomplete coupling; optimizing stoichiometry and monitoring intermediates via TLC is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of ¹H-NMR and ¹³C-NMR to confirm proton/carbon environments, ESI-MS/HR-MS for molecular weight validation, and FT-IR to identify functional groups (e.g., tetrazole ring vibrations). For ambiguous peaks, 2D NMR (e.g., HMBC, HSQC) resolves structural ambiguities. Cross-validate with elemental analysis for purity assessment .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the furan-2-carboxamide position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, describes bromo-substituted analogs undergoing palladium-catalyzed amination. Optimize ligand systems (e.g., Ru-based catalysts) and solvent polarity (e.g., DMF or THF) to enhance coupling efficiency .
Advanced Research Questions
Q. How to design experiments assessing biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Conduct in vitro assays (e.g., fluorescence-based enzymatic assays) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). For cellular activity, use cell viability assays (MTT/XTT) and validate target engagement via Western blotting or qPCR. highlights structural analogs with confirmed bioactivity, guiding target selection .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Systematically compare variables:
- Purity : Validate compound purity via HPLC (>95%).
- Assay conditions : Standardize pH, temperature, and solvent (e.g., ’s environmental study design).
- Cell lines/strains : Use isogenic models to minimize genetic variability. Replicate findings in independent labs .
Q. What computational methods predict binding affinity with target receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray/NMR-derived receptor structures (e.g., TLX nuclear receptor in ). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Pair computational predictions with SPR (surface plasmon resonance) for empirical KD validation .
Q. How to evaluate environmental persistence and ecotoxicity?
- Methodological Answer : Follow frameworks like ’s INCHEMBIOL project:
- Degradation studies : Use HPLC-MS to track abiotic degradation (hydrolysis/photolysis).
- Bioaccumulation : Test in model organisms (e.g., Daphnia magna) via OECD 305 guidelines.
- Toxicity : Conduct acute/chronic exposure assays (e.g., algal growth inhibition) .
Experimental Design & Data Analysis
Q. How to distinguish regioisomers formed during synthesis?
- Methodological Answer : Use NOESY/ROESY NMR to identify spatial proximity of substituents. For example, ’s purification steps separate regioisomers via acidic/neutral chromatography. Alternatively, X-ray crystallography definitively assigns regiochemistry .
Q. What protocols ensure compound stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Store aliquots at -20°C (desiccated) vs. 25°C/60% RH.
- Monitor degradation via HPLC at t = 0, 1, 3, 6 months.
- Identify degradation products using LC-MS and adjust formulation (e.g., lyophilization) .
Q. How to elucidate reaction mechanisms in synthetic pathways?
- Methodological Answer :
Use kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates). For example, ’s Ru-catalyzed amination likely involves a radical pathway; EPR spectroscopy could confirm radical species. Pair with DFT calculations to model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
